8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid is a synthetic nitroimidazole derivative. Nitroimidazoles are a class of heterocyclic compounds known for their biological activity, particularly as antiparasitic and antibacterial agents. 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid belongs to a series of 2-nitropyridines and 3-nitroimidazo[1,2-a]pyridines synthesized and investigated for their potential chemotherapeutic activity. []
Mechanism of Action
Reductive activation: The nitro group is likely reduced within the target organism, generating reactive intermediates. []
DNA damage: These reactive intermediates may interact with DNA, causing damage and ultimately leading to cell death. []
Related Compounds
8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid
Compound Description: 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid (4) is a new imidazo[1,2-a]pyridine derivative. This compound can be successfully coupled with various amino acid derivatives via its active ester intermediate to form corresponding amides.
Relevance: 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid is structurally related to 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid as both share the core imidazo[1,2-a]pyridine-2-carboxylic acid structure. The difference lies in the substituent at the 8-position, with one bearing a hydroxy group and the other a nitro group.
Compound Description: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate (6) is another new imidazo[1,2-a]pyridine derivative. This compound can be transformed into its hydrazide, acyl azide, and amide derivatives.
Relevance: Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate shares a close structural resemblance to 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid. Both compounds possess the imidazo[1,2-a]pyridine scaffold and a carboxyl group at the 2-position. The key difference is the presence of an ethyl ester group in Ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate compared to the free carboxylic acid in 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid, and the substituent at the 8-position (hydroxy vs. nitro).
Compound Description: Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate is an imidazo[1,2-a]pyridine derivative featuring bromine and amine substituents. Its crystal structure reveals two independent molecules in the asymmetric unit linked by hydrogen bonds.
Relevance: This compound is structurally related to 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid through their common imidazo[1,2-a]pyridine-2-carboxylate framework. The variations lie in the 8- and 6-position substituents. While 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid has a nitro group at the 8-position, this compound possesses an amino group at the 8-position and a bromine atom at the 6-position.
Compound Description: 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8- carboxylic acids are a series of compounds synthesized via a three-component condensation reaction involving cyclohexylisocyanide, 2-aminopyridine-3-carboxylic acid, and aromatic aldehydes. These compounds are of interest in medicinal and biological sciences.
Relevance: These compounds are considered structurally related to 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid due to the shared imidazo[1,2-a]pyridine core and carboxylic acid functionality. The primary differences lie in the substituents at the 2-, 3-, and 8- positions. While 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid only has a nitro group at the 8-position, 3-(Cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8- carboxylic acids have a cyclohexylamino group at the 3-position, an aryl group at the 2-position, and a carboxylic acid at the 8-position.
Compound Description: 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a] pyridine-8-carboxylic acid is a novel cyclooxygenase-2 (COX-2) inhibitor. This compound exhibits selective cytotoxicity toward acute lymphoblastic leukemia (ALL) B-lymphocytes and their mitochondria, inducing apoptosis through the mitochondrial pathway without affecting normal B-lymphocytes.
Relevance: This compound shares a close structural similarity with 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid, both having the imidazo[1,2-a]pyridine ring system and a carboxylic acid group at the 8-position. The difference lies in the presence of a 4-(methylsulfonyl)phenyl substituent at the 2-position in 2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a] pyridine-8-carboxylic acid, while 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid has a carboxylic acid group at the 2-position.
2-Nitropyridines
Compound Description: Several 2-nitropyridine derivatives were synthesized and tested for their chemotherapeutic effects. Some of these compounds showed a detectable systemic effect against Entamoeba histolytica, the parasite causing amoebiasis, and a weak activity against Trichomonas fetus in mice.
Relevance: 2-Nitropyridines are considered related to 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid because they both belong to the class of nitro-containing heterocyclic compounds. Both compounds share the presence of a nitro group attached to a pyridine ring, although the core structures differ (pyridine vs. imidazo[1,2-a]pyridine).
3-Nitropyridines
Compound Description: A series of 3-nitropyridines were synthesized and evaluated for their chemotherapeutic activity. While most showed limited effects, a few exhibited a marked systemic effect against trichomonads.
Relevance: 3-Nitropyridines are related to 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid because they both belong to the class of nitro-containing heterocyclic compounds. They share the structural feature of a nitro group attached to a pyridine ring, even though their core structures are different (pyridine vs. imidazo[1,2-a]pyridine).
Relevance: 3-Nitroimidazo[1,2-a]pyridines are closely related to 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid because they share the same core structure of imidazo[1,2-a]pyridine and a nitro group. The key difference is the position of the nitro group, which is at the 3-position in 3-nitroimidazo[1,2-a]pyridines and at the 8-position in 8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
It is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative, , synthetic. It is a curare-form competitive anti-depolarizing muscle relaxant, used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. In urethane narcotized cats (i.v.) (single pulse 3 V, 0.1 msec, 0.2 Hz, stimulation of the peripheral end of sciatic nerve): 0.1mg/kg decreases the muscle contraction amplitude for 5-10 min with slight breathing suppression. 0.2-0.3mg/kg causes a complete neuromuscular block for 5-15 min; strong breathing suppression or apnoe starting from 0.2mg/kg. 0.3mg/kg stops the breathing with lethal end. Under artificial breathing no lethality at 75mg/kg and more. Influence of Diquine on neuromuscular synapses lability: series (15 sec series, 30 sec pause) of 0.1msec impulses of different frequency (1-30-100-200 Hz): pessimal slow-down at 0.05mg/kg at 100Hz, 0.075-0.1mg/kg at 30Hz. On vegetative ganglia, 0.3-0.5 mg/kg stimulates the nictiating membrane on pre-ganglion cervical nerve stimulation. 1-2mg/kg slows down the neuronal transmission - two phase effect. 0.5-1mg/kg decreases the depressor reaction at vagal stimulation, no hypotension for ACh after Diquine administered at these doses. 3mg/kg completely blocks the parasympathetic ganglia for 10-15 min and causes 20-40mm Hg of arterial pressure drop for 10-30 min. In the absence of artificial breathing, 0.2-0.4 mg/kg stops breathing. It also causes gradual fading of cardiac activity: with artificial breathing even 75 mg/kg was not lethal despite 80-120mm Hg pressure drop. No pace rate or pulse change; arterial pressure normalization after 3-4h. Competitive curareform drug Diplacin increases, while depolarizing drugs Ditilin and Decamethonium decrease Diquine potency. 2-5 mg/kg causes no significant arterial pressure change. 0.2 mg/kg does not change nictiating membrane contraction caused by 0.02-0.025 mg/kg of cytisine. 0.0001mg/kg does not diminish ACh effect on frog rectum. In non-narcotized rabbits (i.v.): 0.05-0.06 mg/kg causes "head drop" after 4-9 min; 0.08-0.1 mg/kg-complete muscle relaxation;0.15-0.2 mg/kg stops the breathing. With artificial ventilation spontaneous breathing recovery in 3-5 min and with muscle relaxation for 15-30 min (IC50 = 0.062 mg/kg). In humans (i.v.): 1mg/kg causes muscle relaxation for ~10 min with some breathing suppression. 1.2-1.5 mg/kg: 15-20 min myorelaxation, for some patients 4-5 min apnoe. 1.8-2 mg/kg: complete muscle relaxation and 17-20 min apnoe; at 2 mg/kg beginning of muscle relaxation in 1.5-2 min, complete muscle relaxation and apnoe in 2.5-4 min. Gradual decurarization: after restoration of spontaneous breathing, muscle relaxation continues for 15-20 min; in 25-30 min complete recovery of muscle tonus and breathing. To prolong the action of Diquine the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. No effects on blood pressure, moderate tachicardia. Diquine(cas 3563-63-1) is a nicotinic cholinoreceptor antagonist at the neuromuscular junction and a curare-like ganglioblocker. Bis-quaternary quinuclidine derivative,, synthetic. It is a curare-form competitive anti-depolarizing muscle relaxant, used for muscle relaxation and controlled breathing under narcosis during surgical operations. It can be used for tracheal intubation. In urethane narcotized cats (i.v.) (single pulse 3 V, 0.1 msec, 0.2 Hz, stimulation of the peripheral end of sciatic nerve): 0.1mg/kg decreases the muscle contraction amplitude for 5-10 min with slight breathing suppression. 0.2-0.3mg/kg causes a complete neuromuscular block for 5-15 min; strong breathing suppression or apnoe starting from 0.2mg/kg. 0.3mg/kg stops the breathing with lethal end. Under artificial breathing no lethality at 75mg/kg and more. Influence of Diquine on neuromuscular synapses lability: series (15 sec series, 30 sec pause) of 0.1msec impulses of different frequency (1-30-100-200 Hz): pessimal slow-down at 0.05mg/kg at 100Hz, 0.075-0.1mg/kg at 30Hz. On vegetative ganglia, 0.3-0.5 mg/kg stimulates the nictiating membrane on pre-ganglion cervical nerve stimulation. 1-2mg/kg slows down the neuronal transmission - two phase effect. 0.5-1mg/kg decreases the depressor reaction at vagal stimulation, no hypotension for ACh after Diquine administered at these doses. 3mg/kg completely blocks the parasympathetic ganglia for 10-15 min and causes 20-40mm Hg of arterial pressure drop for 10-30 min. In the absence of artificial breathing, 0.2-0.4 mg/kg stops breathing. It also causes gradual fading of cardiac activity: with artificial breathing even 75 mg/kg was not lethal despite 80-120mm Hg pressure drop. No pace rate or pulse change; arterial pressure normalization after 3-4h. Competitive curareform drug Diplacin increases, while depolarizing drugs Ditilin and Decamethonium decrease Diquine potency. 2-5 mg/kg causes no significant arterial pressure change. 0.2 mg/kg does not change nictiating membrane contraction caused by 0.02-0.025 mg/kg of cytisine. 0.0001mg/kg does not diminish ACh effect on frog rectum. In non-narcotized rabbits (i.v.): 0.05-0.06 mg/kg causes /head drop/ after 4-9 min; 0.08-0.1 mg/kg-complete muscle relaxation;0.15-0.2 mg/kg stops the breathing. With artificial ventilation spontaneous breathing recovery in 3-5 min and with muscle relaxation for 15-30 min (IC50 = 0.062 mg/kg). In humans (i.v.): 1mg/kg causes muscle relaxation for ~10 min with some breathing suppression. 1.2-1.5 mg/kg: 15-20 min myorelaxation, for some patients 4-5 min apnoe. 1.8-2 mg/kg: complete muscle relaxation and 17-20 min apnoe; at 2 mg/kg beginning of muscle relaxation in 1.5-2 min, complete muscle relaxation and apnoe in 2.5-4 min. Gradual decurarization: after restoration of spontaneous breathing, muscle relaxation continues for 15-20 min; in 25-30 min complete recovery of muscle tonus and breathing. To prolong the action of Diquine the repeated dose must be 1.5-2 times lower. The effect is antagonized by Proserine. No effects on blood pressure, moderate tachicardia.